2-Methyloxolan-3-ol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methyloxolan-3-ol can be synthesized through several methods. One common method involves the reduction of 2-methyltetrahydrofuran-3-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere at low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-methyltetrahydrofuran-3-one. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyloxolan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Reduction: The compound can be reduced to form this compound using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, inert atmosphere, low temperatures.

Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.

Major Products Formed:

Oxidation: 2-Methyltetrahydrofuran-3-one.

Reduction: this compound.

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

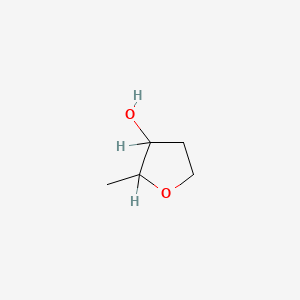

The molecular formula of 2-Methyloxolan-3-ol is . Its structure features a five-membered ring with a hydroxyl group, which plays a crucial role in its reactivity and biological interactions. The compound's unique structural characteristics allow it to function as a versatile building block in organic synthesis.

Chemistry

In the realm of chemistry, this compound is primarily utilized as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the development of pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic reactions due to the hydroxyl group facilitates the formation of more complex molecules.

Biology

In biological research, this compound is employed as a building block for synthesizing biologically active molecules. It is particularly useful in studying metabolic pathways and enzyme interactions. The compound has shown potential as an enzyme inhibitor , which can modulate various biochemical processes.

Medicine

The medicinal chemistry field has explored this compound for its potential use in drug development . It serves as a precursor for active pharmaceutical ingredients (APIs) and has been investigated for its antimicrobial and antifungal properties . Research indicates that compounds with similar structures can inhibit enzyme activities related to metabolic pathways, making them candidates for therapeutic agents.

Industry

In industrial applications, this compound is used as a solvent and in the production of specialty chemicals. Its properties make it suitable for extraction processes, particularly in food production where it can replace more hazardous solvents like hexane.

Safety Assessment as a Food Extraction Solvent

A study by the European Food Safety Authority (EFSA) assessed the safety of this compound as an extraction solvent. The findings indicated that it is rapidly metabolized with low bioaccumulation potential, posing no significant genotoxicity risks. The study established a tolerable daily intake (TDI) based on identified no observed adverse effect levels (NOAELs) from subchronic oral toxicity studies .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis. This property positions it as a promising lead compound for developing new antimicrobial agents.

Antioxidant Properties

Research on phytochemical applications has shown that this compound possesses antioxidant activities. It effectively scavenges free radicals, indicating potential health benefits when used in dietary applications or as a food additive.

Mecanismo De Acción

The mechanism of action of 2-methyloxolan-3-ol primarily involves its role as a solvent. It interacts with various molecular targets by dissolving and stabilizing different compounds, facilitating chemical reactions, and enhancing the solubility of hydrophobic substances . The pathways involved include solvation and stabilization of reactive intermediates, which are crucial for many chemical and biological processes .

Comparación Con Compuestos Similares

2-Methyloxolan-3-ol can be compared with other similar compounds such as tetrahydrofuran, 2-methyltetrahydrofuran, and 1,4-dioxane.

Tetrahydrofuran: Similar solvent properties but lacks the methyl group at the 2-position, making it less hydrophobic.

2-Methyltetrahydrofuran: Similar structure but differs in the position of the hydroxyl group, affecting its reactivity and solubility.

1,4-Dioxane: A more polar solvent with different chemical properties, often used in different applications.

The uniqueness of this compound lies in its specific structure, which provides a balance of hydrophobic and hydrophilic properties, making it a versatile solvent for various applications .

Actividad Biológica

2-Methyloxolan-3-ol, also known by its chemical structure CHO, is a cyclic organic compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxyl functional group (-OH) which contributes to its reactivity and solubility in biological systems. Its unique structure allows for interactions with various biomolecules, potentially influencing biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these strains were found to be significant, indicating potential as a natural antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 512 |

Antioxidant Activity

The compound has also been investigated for its antioxidant properties . In vitro assays measuring the ability to scavenge free radicals showed that this compound can effectively reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The hydroxyl group allows for hydrogen bonding with proteins and enzymes, which may modulate their activity. This interaction can lead to alterations in metabolic pathways, influencing processes such as:

- Signal transduction : Modulating receptor activity.

- Enzyme inhibition : Affecting metabolic enzymes involved in cellular respiration and detoxification.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study focused on the synthesis of derivatives from this compound revealed that certain modifications enhanced its antimicrobial potency. The derivatives were tested against various pathogenic strains, with significant inhibition observed at specific concentrations .

- Toxicological Assessment : The European Food Safety Authority (EFSA) evaluated the safety profile of this compound, concluding that it is rapidly metabolized with low bioaccumulation potential. The toxicological data indicated no significant genotoxicity concerns, supporting its use in food extraction processes .

Applications in Industry

Due to its biological properties, this compound has potential applications in:

- Pharmaceuticals : As a precursor for developing antimicrobial agents.

- Food Industry : Used as a solvent for extracting flavors and essential oils due to its safety profile.

Summary and Future Directions

The biological activity of this compound presents promising avenues for research and application, particularly in antimicrobial and antioxidant domains. Continued exploration into its mechanisms of action and derivative synthesis could yield valuable insights into its therapeutic potential.

Further studies are warranted to fully elucidate the pathways through which this compound exerts its effects, as well as to explore the development of novel derivatives with enhanced biological activity.

Propiedades

IUPAC Name |

2-methyloxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4-5(6)2-3-7-4/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVWBUVYNPLIIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70952305 | |

| Record name | 2,5-Anhydro-1,4-dideoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29848-44-0 | |

| Record name | 1,4-Anhydro-2,5-dideoxypentitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29848-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furanol, tetrahydro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029848440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Anhydro-1,4-dideoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2-methyl-3-furanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039799 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.